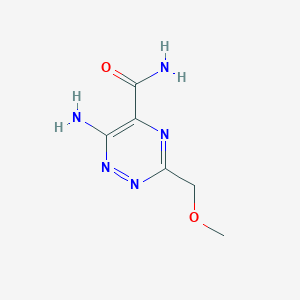
4-Ethyl-3-(4-methoxyphenyl)-2-phenylmorpholin-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol is an organic compound belonging to the class of morpholines. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a phenyl group attached to the morpholine ring.
Vorbereitungsmethoden
The synthesis of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired morpholine derivative . Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol include:
4-Ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2H-chromen-7-ol: This compound shares structural similarities but differs in the presence of a chromen ring instead of a morpholine ring.
1-(3-chlorophenyl)piperazine: Another heterocyclic amine with a piperazine ring, commonly used in pharmaceutical research.
The uniqueness of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7467-25-6 |
|---|---|
Molekularformel |
C19H24ClNO3 |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
4-ethyl-3-(4-methoxyphenyl)-2-phenylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-20-13-14-23-19(21,16-7-5-4-6-8-16)18(20)15-9-11-17(22-2)12-10-15;/h4-12,18,21H,3,13-14H2,1-2H3;1H |
InChI-Schlüssel |
FXVALYVJFNHFGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCOC(C1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


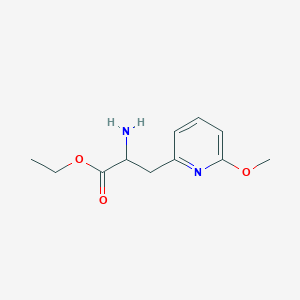
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)
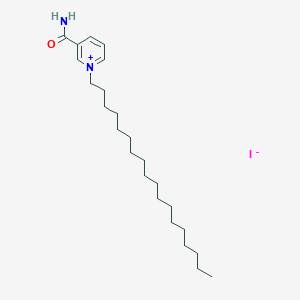
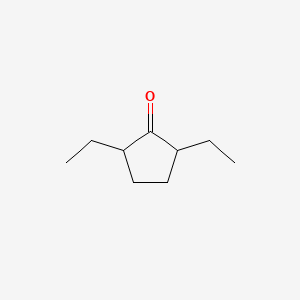

![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
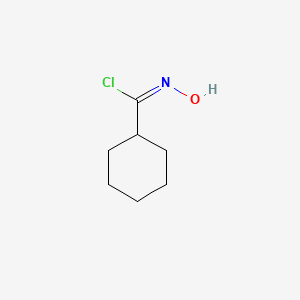
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
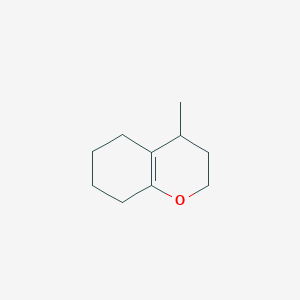
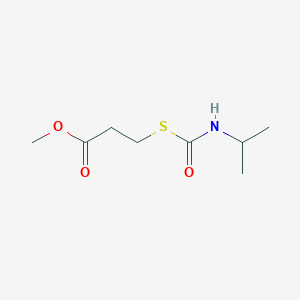
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
